2-(4-Fluorophenyl)cyclohexanone

Synthetic Methodology Grignard Reaction Process Chemistry

Ensure synthetic fidelity with 2-(4-Fluorophenyl)cyclohexanone, the definitive 2-substituted regioisomer. Positional isomers (e.g., 3- or 4-substituted) are not functionally equivalent, altering steric environments and reaction regioselectivity. This specific isomer provides the critical C2 chiral center required for stereocontrolled reductive amination in patented arylcyclohexylamine derivatives. Procure the correct building block for predictable stereochemical outcomes in drug discovery programs targeting psychiatric and cardiovascular applications.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
CAS No. 59227-02-0
Cat. No. B1338763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)cyclohexanone
CAS59227-02-0
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2
InChIKeyKEQMCCXBUGKEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)cyclohexanone (CAS 59227-02-0): Aromatic Cyclohexanone Intermediate for Pharmaceutical Synthesis and Research Procurement


2-(4-Fluorophenyl)cyclohexanone (CAS 59227-02-0) is an aryl-substituted cyclohexanone derivative with molecular formula C₁₂H₁₃FO and molecular weight 192.23 g/mol . The compound features a cyclohexanone core with a para-fluorophenyl substituent at the 2-position, a structural motif that renders it a valuable intermediate in the synthesis of pharmaceutically relevant molecules, including HMG-CoA reductase inhibitor precursors and NMDA receptor-targeted arylcyclohexylamine derivatives . Its physical properties include a calculated boiling point of 292.3°C at 760 mmHg and density of 1.121 g/cm³ .

Why Generic Substitution of 2-(4-Fluorophenyl)cyclohexanone (CAS 59227-02-0) with Positional Isomers Fails: A Procurement Perspective


Substituting 2-(4-fluorophenyl)cyclohexanone with its positional isomers—such as 4-(4-fluorophenyl)cyclohexanone (CAS 40503-86-4) or 3-(4-fluorophenyl)cyclohexanone (CAS 78494-26-5)—is not chemically or functionally equivalent. The position of the aryl substituent on the cyclohexanone ring fundamentally alters the molecule's steric environment, regioselectivity in subsequent reactions, and the electronic properties of the reactive ketone center [1]. These isomers possess distinct InChIKey identifiers, confirming their non-interchangeable chemical identity [1]. Furthermore, the 2-substituted regioisomer provides a specific chiral center at C2 upon further derivatization, whereas the 4-substituted variant offers fundamentally different stereochemical outcomes. Procurement decisions based solely on shared molecular formula or functional group presence without considering regiochemical specificity risk failed syntheses, altered stereochemical outcomes, and compromised bioactivity in downstream applications.

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)cyclohexanone (CAS 59227-02-0) vs. Structural Analogs


Synthetic Yield Comparison: Grignard-Based Synthesis of 2-(4-Fluorophenyl)cyclohexanone vs. Generic Friedel-Crafts Acylation Route

The Grignard-based synthesis of 2-(4-fluorophenyl)cyclohexanone from p-fluorobromobenzene and 2-chlorocyclohexanone proceeds with a reported isolated yield of 51% after distillation and recrystallization . In contrast, alternative Friedel-Crafts acylation routes to arylcyclohexanones typically require anhydrous conditions with Lewis acid catalysts and may yield variable results depending on substrate electronics; no direct head-to-head yield data for the Friedel-Crafts synthesis of this specific compound is available in the open literature .

Synthetic Methodology Grignard Reaction Process Chemistry

Oxidation-State Differentiation: Ketone Carbonyl Presence Enables Downstream Functionalization vs. Fully Reduced Analogs

2-(4-Fluorophenyl)cyclohexanone possesses a reactive ketone carbonyl (C=O) at the cyclohexane 1-position, which serves as a critical synthetic handle for nucleophilic additions, reductions, and reductive aminations . This contrasts directly with its reduced analog, 4-fluorophenylcyclohexane, which lacks the ketone functionality and therefore cannot undergo carbonyl-specific transformations . The ketone group's presence is explicitly required for conversion to the corresponding 2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one derivatives, a class of compounds under active patent investigation for psychiatric disorder treatment [1].

Functional Group Interconversion Reductive Amination Ketone Reactivity

Regiochemical Specificity: 2-Position vs. 4-Position Substitution Pattern Alters Reactivity and Chiral Center Accessibility

The 2-position aryl substitution of 2-(4-fluorophenyl)cyclohexanone (CAS 59227-02-0) creates a stereogenic center at C2 upon asymmetric functionalization, enabling enantioselective synthesis of chiral pharmaceutical intermediates . Its positional isomer, 4-(4-fluorophenyl)cyclohexanone (CAS 40503-86-4), bears the aryl group at the 4-position, which lacks the proximity to the carbonyl required to influence the same stereochemical outcomes and exhibits different conformational preferences . The two compounds are chemically distinct entities with separate CAS registry numbers and InChIKey identifiers .

Regioselectivity Chiral Synthesis Positional Isomerism

Patent-Cited Utility as Pharmaceutical Intermediate: HMG-CoA Reductase Inhibitor and Arylcyclohexylamine Precursor Applications

2-(4-Fluorophenyl)cyclohexanone has been specifically cited in patent literature as a key intermediate. Japanese Patent JPH07252184A identifies this compound (or its closely related 1-(4-fluorophenyl)-4-methyl-1-penten-3-one precursor) in the synthetic route to biphenyl derivatives possessing HMG-CoA reductase inhibitory activity, positioning it as an intermediate for anti-hyperlipemic agents . Additionally, the compound serves as a structural precursor to 2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one derivatives, which are the subject of a 2024 WIPO patent application (WO2024/254111) for treating psychiatric disorders including mood disorders [1]. In contrast, positional isomers such as 4-(4-fluorophenyl)cyclohexanone and 3-(4-fluorophenyl)cyclohexanone do not appear in these specific patent-validated synthetic pathways.

Medicinal Chemistry Pharmaceutical Intermediate Patent Landscape

Physical Property Benchmark: Boiling Point and Density Specifications for Purification and Handling Protocols

2-(4-Fluorophenyl)cyclohexanone has calculated physical properties that inform purification and handling: boiling point of 292.3°C at 760 mmHg, density of 1.121 g/cm³, flash point of 127.1°C, and calculated LogP of approximately 3.05-3.31 . The experimentally determined melting point from the Grignard synthesis is 56-59°C after recrystallization from hexane . These values serve as procurement-relevant benchmarks for purity assessment and storage condition determination. Comparative property data for positional isomers such as 3-(4-fluorophenyl)cyclohexanone remain sparse in open literature, limiting direct head-to-head comparison.

Physicochemical Properties Purification Quality Control

Stereochemical Outcome Control: 2-Substitution Enables Chiral 2-Aminocyclohexanone Derivative Synthesis

The 2-aryl substitution pattern of 2-(4-fluorophenyl)cyclohexanone positions the stereogenic center directly adjacent to the carbonyl, enabling stereocontrolled transformations to chiral 2-amino-2-arylcyclohexanone derivatives with defined (R,R) stereochemistry [1]. The compound contains one asymmetric atom as noted in its chemical properties . This contrasts with 4-substituted analogs, where the aryl group is remote from the carbonyl and cannot influence stereochemistry at the reaction center in the same manner. The ability to control stereochemistry at this position is critical for generating enantiomerically pure pharmaceutical candidates, as evidenced by patent claims for specific stereoisomers of 2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one [1].

Asymmetric Synthesis Chiral Resolution Enantioselective

Optimal Application Scenarios for 2-(4-Fluorophenyl)cyclohexanone (CAS 59227-02-0) Based on Verified Differentiation Evidence


Synthesis of 2-Amino-2-arylcyclohexanone Therapeutics via Reductive Amination

2-(4-Fluorophenyl)cyclohexanone is optimally employed as a starting material for reductive amination to generate 2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one derivatives, a class of compounds under active patent investigation for treating mood disorders and psychiatric conditions [1]. The 2-position carbonyl enables stereocontrolled introduction of the amino group at the alpha position, a transformation not accessible with 4-substituted or 3-substituted positional isomers. This scenario is supported by the compound's patent-cited utility in arylcyclohexylamine derivative synthesis [1] and its documented reactivity toward reduction and nucleophilic addition at the ketone carbonyl .

HMG-CoA Reductase Inhibitor Intermediate Synthesis for Cardiovascular Drug Discovery

In cardiovascular drug discovery programs targeting HMG-CoA reductase inhibition (the statin mechanism), 2-(4-fluorophenyl)cyclohexanone or its closely related 1-(4-fluorophenyl)-4-methyl-1-penten-3-one precursor serves as a validated intermediate in the synthetic pathway to biphenyl derivatives with anti-hyperlipemic activity . This application is documented in Japanese patent literature and provides a procurement rationale for medicinal chemistry teams working on lipid-lowering agents. The specific substitution pattern is integral to the patented synthetic route, and positional isomers are not cited as substitutes in this context .

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmacophores

The presence of an asymmetric carbon at C2 (adjacent to the carbonyl) in 2-(4-fluorophenyl)cyclohexanone makes it a valuable chiral building block for asymmetric synthesis programs . This structural feature enables the preparation of enantiomerically enriched derivatives through stereoselective transformations or subsequent chiral resolution. The fluorine substituent on the phenyl ring provides beneficial electronic effects—enhanced metabolic stability and modulated lipophilicity—without introducing additional stereochemical complexity . Procurement of this specific regioisomer is essential for programs requiring the stereochemical handle provided by 2-aryl substitution.

Grignard-Based Scale-Up Synthesis with Validated Benchmark Yield

For process chemistry teams evaluating synthetic routes to fluorinated arylcyclohexanone intermediates, the documented Grignard-based synthesis provides a validated benchmark of 51% isolated yield using p-fluorobromobenzene and 2-chlorocyclohexanone . This established protocol, with reported workup and purification details including recrystallization from hexane to achieve m.p. 56-59°C, enables cost-of-goods estimation and process feasibility assessment prior to committing to large-scale procurement or route development. The availability of this benchmark yield distinguishes this compound from less well-characterized analogs lacking documented synthetic precedents.

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